[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine
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Overview
Description
1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the pyrazolo[4,5-e]pyrimidine core can be synthesized through a series of cyclization reactions involving hydrazine derivatives and aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,5-e]pyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.
Benzylamine derivatives: Compounds with a benzylamine group can have comparable chemical properties and reactivity.
Uniqueness
What sets 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine apart is its unique combination of functional groups, which can lead to distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-1-(3,5-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-16(2)27(14-19-8-6-5-7-9-19)22-21-13-26-28(23(21)25-15-24-22)20-11-17(3)10-18(4)12-20/h5-13,15-16H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPAKFSEFVCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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